3-Chloro-2-nitrobenzoate

Description

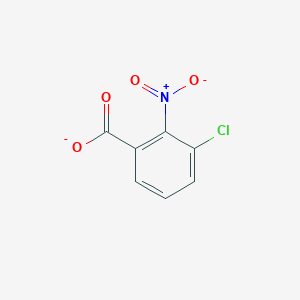

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO4/c8-5-3-1-2-4(7(10)11)6(5)9(12)13/h1-3H,(H,10,11)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCHSXYHBMFKRBK-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClNO4- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of 3 Chloro 2 Nitrobenzoate

Primary Synthetic Routes to 3-Chloro-2-nitrobenzoic Acid

The preparation of 3-chloro-2-nitrobenzoic acid can be approached through several synthetic strategies, most commonly by introducing the nitro group onto a pre-existing chlorinated benzene (B151609) ring or by chlorinating a nitrated precursor.

The direct nitration of 3-chlorobenzoic acid is a common method for synthesizing nitro-substituted chlorobenzoic acids. This electrophilic aromatic substitution reaction is governed by the directing effects of the substituents already present on the benzene ring: the chloro group (-Cl) and the carboxylic acid group (-COOH).

The chloro group is an ortho, para-directing group, meaning it activates the positions adjacent (2- and 6-) and opposite (4-) to it for electrophilic attack. Conversely, the carboxylic acid group is a meta-directing deactivator, directing incoming electrophiles to the positions meta (5-) to it. When 3-chlorobenzoic acid is nitrated, the incoming nitro group (-NO2) is directed to the positions activated by the chloro group (positions 2, 4, and 6) and the position directed by the carboxyl group (position 5). This results in a mixture of isomers, including 3-chloro-2-nitrobenzoic acid, 3-chloro-4-nitrobenzoic acid, 3-chloro-6-nitrobenzoic acid, and 3-chloro-5-nitrobenzoic acid.

The reaction is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The regioselectivity and yield of 3-chloro-2-nitrobenzoic acid depend on carefully controlling reaction conditions such as temperature and reactant ratios. Separation of the desired 2-nitro isomer from the other products is a critical step in this process.

Table 1: General Conditions for Nitration of Chlorinated Benzoic Acids

| Parameter | Condition | Purpose |

|---|---|---|

| Nitrating Agent | Mixed acid (HNO₃/H₂SO₄) | Generates the electrophilic nitronium ion (NO₂⁺). |

| Substrate | 3-Chlorobenzoic Acid | The starting material to be nitrated. |

| Solvent | Often neat (using excess H₂SO₄) | Dissolves the substrate and facilitates the reaction. |

| Temperature | 0–60 °C | Controls the rate of reaction and minimizes side product formation. |

| Work-up | Quenching in ice water | Precipitates the crude nitrated product mixture. |

Synthesizing 3-chloro-2-nitrobenzoic acid via the chlorination of 2-nitrobenzoic acid is generally not a favored route due to the directing effects of the substituents. Both the nitro group (-NO₂) and the carboxylic acid group (-COOH) are strongly deactivating and meta-directing.

In 2-nitrobenzoic acid, the positions meta to the nitro group are positions 4 and 6. The position meta to the carboxylic acid group is position 4. Therefore, an electrophilic chlorination reaction would preferentially direct the incoming chlorine atom to the 4- and 6-positions, not the 3-position. The strong deactivation of the ring by two electron-withdrawing groups also makes the reaction sluggish, requiring harsh conditions which can lead to low yields and side reactions. Consequently, this pathway is not commonly employed for the specific synthesis of the 3-chloro-2-nitro isomer.

Alternative synthetic routes often involve multi-step sequences that build the molecule by installing the functional groups in a different order or by modifying a precursor that already has the desired substitution pattern.

One such strategy begins with a substituted toluene derivative. For instance, a synthesis could start with 3-chlorotoluene. Nitration of 3-chlorotoluene would yield a mixture of isomers, which would then be followed by the challenging separation of the 3-chloro-2-nitrotoluene intermediate. The final step would be the oxidation of the methyl group (-CH₃) to a carboxylic acid (-COOH) using a strong oxidizing agent like potassium permanganate (KMnO₄) or chromic acid.

Reactivity of the Carboxylic Acid Moiety in 3-Chloro-2-nitrobenzoic Acid

The carboxylic acid group of 3-chloro-2-nitrobenzoic acid is the primary site for further chemical modification, allowing for the synthesis of a wide range of derivatives, including esters and amides.

The conversion of 3-chloro-2-nitrobenzoic acid to its corresponding esters (3-chloro-2-nitrobenzoates) is a fundamental transformation. The most common method is the Fischer esterification. This acid-catalyzed equilibrium reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. truman.edugoogle.com

The reaction equilibrium can be shifted toward the product (ester) by using a large excess of the alcohol or by removing the water formed during the reaction. truman.edumasterorganicchemistry.com A Dean-Stark apparatus is often used with a solvent like toluene to azeotropically remove water, driving the reaction to completion. google.commasterorganicchemistry.com

Table 2: Typical Conditions for Fischer Esterification of Nitrobenzoic Acids

| Reagent/Condition | Example | Role/Purpose | Reference |

|---|---|---|---|

| Carboxylic Acid | 3-Chloro-2-nitrobenzoic acid | Substrate | - |

| Alcohol | Methanol, Ethanol, Glycerol | Reactant to form the ester | truman.edugoogle.com |

| Acid Catalyst | Concentrated H₂SO₄, p-TsOH | Protonates the carbonyl oxygen, activating the carboxylic acid | truman.edugoogle.com |

| Solvent | Excess alcohol or an inert solvent (e.g., Toluene) | Dissolves reactants; Toluene can act as an entraining agent | google.com |

| Temperature | Reflux | Provides energy to overcome the activation barrier | truman.edugoogle.com |

| Water Removal | Dean-Stark trap | Removes water to shift equilibrium towards products | masterorganicchemistry.com |

Amides of 3-chloro-2-nitrobenzoic acid are typically synthesized by first activating the carboxylic acid group. A standard and effective method is to convert the carboxylic acid into a more reactive acyl chloride. This is achieved by treating 3-chloro-2-nitrobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). nih.gov The resulting 3-chloro-2-nitrobenzoyl chloride is a highly reactive intermediate that readily reacts with primary or secondary amines to form the corresponding amide.

More recent methods allow for the direct amidation of carboxylic acids without isolating the acyl chloride intermediate. These reactions employ coupling agents or condensing agents, such as N,N'-diisopropylcarbodiimide (DIC), often in the presence of an activator like 1-hydroxybenzotriazole (HOBt). google.com This approach converts the carboxylic acid into an activated species in situ, which then reacts with an amine to yield the amide under milder conditions. google.com

Reactivity of the Aromatic Ring System of 3-Chloro-2-nitrobenzoate

Electrophilic Substitution Mechanisms

Electrophilic aromatic substitution (EAS) involves the attack of an electron-deficient species (an electrophile) on the electron-rich benzene ring. However, the reactivity of the ring in this compound is severely diminished by its substituents. Both the nitro group and the carboxylate group are powerful deactivating groups due to their strong electron-withdrawing inductive and resonance effects. The chloro group is also deactivating due to its inductive effect, which outweighs its weak resonance donation. Consequently, the benzene ring of this compound is highly electron-deficient and resistant to electrophilic attack, requiring harsh reaction conditions for any substitution to occur.

The directing influence of each substituent is as follows:

Nitro Group (-NO₂): A strong meta-director.

Carboxylate Group (-COOR): A meta-director.

Chloro Group (-Cl): An ortho-, para-director.

When considering the potential sites for electrophilic attack, the directing effects of these groups must be evaluated collectively.

The nitro group at C2 directs incoming electrophiles to C4 and C6.

The carboxylate group at C1 directs incoming electrophiles to C3 and C5. However, the C3 position is already substituted. Therefore, it primarily directs to C5.

The chloro group at C3 directs incoming electrophiles to C5 (ortho) and C1 (para). The C1 position is already substituted.

Considering these influences, the C5 position is the most likely site for electrophilic substitution, as it is favored by the directing effects of both the carboxylate and chloro groups. The C4 and C6 positions are strongly deactivated by their proximity to the powerful nitro group. Therefore, if an electrophilic substitution reaction were forced to proceed, the major product would be substituted at the C5 position.

Nucleophilic Substitution Reactions and Regioselectivity

In contrast to its deactivation towards electrophiles, the aromatic ring of this compound is activated for nucleophilic aromatic substitution (NAS). The potent electron-withdrawing nature of the nitro group is crucial for this reactivity. It stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the attack of a nucleophile.

Nucleophilic attack can lead to the displacement of either a hydrogen atom (known as Vicarious Nucleophilic Substitution, VNS) or the chlorine atom.

Displacement of Chlorine: The nitro group at the ortho position (C2) strongly activates the chlorine atom at C3 for nucleophilic displacement. A nucleophile can attack the carbon bearing the chlorine, leading to the substitution of the chloride ion.

Displacement of Hydrogen (VNS): The nitro group also activates the ortho and para positions relative to it for nucleophilic attack. In this molecule, the positions ortho to the nitro group are C1 and C3 (both substituted), and the para position is C6. Therefore, a nucleophile could potentially attack the C6 position, leading to the displacement of a hydride ion in a VNS-type mechanism. google.com

The regioselectivity of nucleophilic substitution is primarily governed by the powerful activating effect of the nitro group. The positions ortho and para to the nitro group are the most electrophilic and thus the most susceptible to nucleophilic attack. In halonitroarenes, VNS is often kinetically faster than the substitution of the halogen. google.com However, the specific outcome depends on the nature of the nucleophile and the reaction conditions. For instance, reaction with amines can lead to the displacement of the chlorine atom, a key step in the synthesis of heterocyclic structures.

Formation of Advanced Chemical Structures from this compound

This compound and its parent acid are valuable precursors for the synthesis of more complex molecules, including various heterocyclic systems and functionalized benzene derivatives like benzonitriles and benzaldehydes.

Synthesis of Heterocyclic Compounds

A common strategy for synthesizing heterocyclic compounds from this compound involves a two-stage process: first, a nucleophilic substitution to introduce a new side chain, followed by a reductive cyclization involving the nitro group. The reduction of the nitro group to an amino group generates a highly reactive intermediate that can readily cyclize with a suitably positioned functional group on the adjacent side chain.

A prominent example is the synthesis of benzimidazole derivatives. This process can be initiated by the nucleophilic substitution of the chlorine atom in a this compound ester by an amine. The subsequent reduction of the ortho-nitro group yields an unstable diamine intermediate which spontaneously cyclizes to form the stable benzimidazole ring system. This reductive cyclization can be performed using various reducing agents, such as sodium dithionite. This approach has been used to prepare libraries of 1,2-disubstituted benzimidazoles.

Another important reaction is the reductive cyclization of ortho-nitro compounds to form isoquinolinones. For example, methyl 2-cyanomethyl-3-nitrobenzoate, a compound structurally related to this compound, undergoes selective reduction and subsequent intramolecular cyclization to yield 5-nitroisoquinolin-1-one. researchgate.net This demonstrates the utility of the ortho-nitrobenzoate framework in constructing fused heterocyclic systems.

| Precursor Compound | Reagents | Heterocyclic Product | Reference |

| Ethyl 4-(alkylamino)-3-nitrobenzoate | 1. Aryl aldehyde, 2. Sodium Dithionite (Na₂S₂O₄) | 1,2-Disubstituted Benzimidazole | connectjournals.com |

| 3-Nitro-4-(phenylamino)benzoic acid | Sodium Borohydride, Base | 2-Alkyl-1-phenylbenzimidazole-5-carboxylic acid | researchgate.net |

| Methyl 2-cyanomethyl-3-nitrobenzoate | Diisobutylaluminium hydride (DIBAL-H) | 5-Nitroisoquinolin-1-one | researchgate.net |

Preparation of Specific Benzonitrile and Benzaldehyde Derivatives

The carboxylate functional group of this compound can be converted into other important functionalities, such as nitrile (-CN) and aldehyde (-CHO) groups, yielding valuable synthetic intermediates.

Benzonitrile Derivatives: 3-Chloro-2-nitrobenzonitrile is a useful intermediate in the production of pharmaceuticals and agrochemicals. clockss.org It can be prepared from 3-chloro-2-nitrobenzoic acid. The process involves first converting the benzoic acid to its more reactive acid chloride derivative, 3-chloro-2-nitrobenzoyl chloride, typically using thionyl chloride (SOCl₂). The resulting benzoyl chloride is then heated with a dehydrating agent like alkanesulphonyltrichlorophosphazene to produce 3-chloro-2-nitrobenzonitrile in high yield.

Benzaldehyde Derivatives: The synthesis of 3-chloro-2-nitrobenzaldehyde (B1357113) from a this compound ester can be achieved through partial reduction. A powerful but selective reducing agent is required to reduce the ester to an aldehyde without affecting the nitro group. Diisobutylaluminium hydride (DIBAL-H) is highly effective for this transformation. The reaction is typically carried out at low temperatures, such as -78°C, to prevent over-reduction to the alcohol. This method provides a high-yield, direct conversion of the ester to the aldehyde.

Alternatively, a two-step process can be employed starting from the benzoic acid. First, the 3-chloro-2-nitrobenzoic acid is reduced to 3-chloro-2-nitrobenzyl alcohol using a reducing agent like borane tetrahydrofuran complex. The resulting benzyl alcohol is then oxidized to 3-chloro-2-nitrobenzaldehyde using an oxidizing agent such as pyridinium chlorochromate (PCC).

| Starting Material | Reagent(s) | Product | Yield | Reference |

| Methyl this compound | Diisobutylaluminium hydride (DIBAL-H) | 3-Chloro-2-nitrobenzaldehyde | 94% | chemicalbook.com |

| 3-Chloro-2-nitrobenzoyl chloride | Alkanesulphonyltrichlorophosphazene | 3-Chloro-2-nitrobenzonitrile | 88% | |

| 3-Chloro-2-nitrobenzyl alcohol | Pyridinium chlorochromate (PCC) | 3-Chloro-2-nitrobenzaldehyde | 94% | chemicalbook.com |

Spectroscopic and Structural Characterization of 3 Chloro 2 Nitrobenzoate and Its Derivatives

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the quantized vibrational states of a molecule. These methods are fundamental for identifying functional groups and understanding the bonding characteristics within the 3-chloro-2-nitrobenzoate structure.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of 3-chloro-2-nitrobenzoic acid, the parent compound of this compound, displays a series of characteristic absorption bands that confirm its structure. scielo.br

The most prominent feature in the IR spectrum of the acid is a strong absorption band for the carboxylic acid (COOH) group, which appears at approximately 1710 cm⁻¹. scielo.br The presence of the nitro (NO₂) group is confirmed by two distinct bands: an asymmetric stretching vibration at 1530 cm⁻¹ and a symmetric stretching vibration at 1350 cm⁻¹. scielo.br

The aromatic ring gives rise to several bands, including C-C stretching vibrations observed at 1610, 1425, 1150, and 1110 cm⁻¹. scielo.br Aromatic C-H stretching vibrations are typically found around 3100 cm⁻¹, with out-of-plane C-H bending vibrations appearing at 900 and 810 cm⁻¹. scielo.br The C-Cl stretching vibration is assigned to a band at 730 cm⁻¹. scielo.br Furthermore, skeletal vibrations of the molecule are observed at lower frequencies, specifically at 610 and 560 cm⁻¹. scielo.br

When 3-chloro-2-nitrobenzoic acid is converted to its carboxylate form (this compound), as in a metal salt, the characteristic COOH band at 1710 cm⁻¹ disappears. It is replaced by two new bands corresponding to the asymmetric and symmetric vibrations of the carboxylate (COO⁻) group, which typically appear in the ranges of 1610-1590 cm⁻¹ and 1410-1400 cm⁻¹, respectively. scielo.br The bands for the nitro group remain prominent in the spectra of the benzoate (B1203000) derivatives. scielo.br

Table 1: Characteristic Infrared Absorption Bands for 3-Chloro-2-nitrobenzoic Acid

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| C-H Stretching (Aromatic) | 3100 |

| C=O Stretching (Carboxylic Acid) | 1710 |

| C-C Stretching (Aromatic) | 1610, 1425, 1150, 1110 |

| NO₂ Asymmetric Stretching | 1530 |

| NO₂ Symmetric Stretching | 1350 |

| C-H Bending (Aromatic) | 900, 810 |

| C-Cl Stretching | 730 |

Data sourced from Ferenc et al., 2006. scielo.br

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. Despite its utility in structural analysis, detailed Raman spectroscopic data for this compound is not extensively reported in the available scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for mapping the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides precise information about the connectivity and chemical environment of atoms.

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon of the carboxylate group is expected to be the most downfield signal, typically appearing above 160 ppm. The aromatic carbons would resonate in the approximate range of 120-150 ppm, with their exact chemical shifts influenced by the attached substituents (chloro, nitro, and carboxylate groups). While ¹³C NMR is a standard characterization technique, detailed and assigned ¹³C NMR spectral data for this compound could not be located in the surveyed scientific literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The structure of this compound contains several chromophores—the benzene (B151609) ring, the nitro group, and the carboxylate group—which are expected to give rise to characteristic electronic transitions.

The primary electronic transitions anticipated for this molecule are π → π* and n → π. shu.ac.ukyoutube.com The π → π transitions, typically of high intensity, arise from the excitation of electrons from the π bonding orbitals of the aromatic ring and the nitro group to corresponding π* antibonding orbitals. The n → π* transitions, which are generally less intense, involve the promotion of non-bonding electrons (from the oxygen atoms of the nitro and carboxylate groups) to a π* antibonding orbital. shu.ac.uk The conjugation between the benzene ring and the substituents influences the energy of these transitions and thus the wavelength of maximum absorption (λmax). Despite the theoretical expectations, specific experimental UV-Vis absorption data, including λmax values and molar absorptivities for this compound, are not detailed in the readily accessible literature.

X-ray Diffraction Studies

X-ray diffraction is a pivotal technique for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam passed through a crystalline sample, detailed information about the arrangement of atoms, bond lengths, and bond angles can be obtained.

Single crystal X-ray diffraction provides precise information on the molecular structure of a compound. While single crystals of simple metal complexes like Co(II), Ni(II), and Cu(II) 3-chloro-2-nitrobenzoates have not been successfully obtained for analysis, structural elucidation has been achieved for co-crystals of 3-chloro-2-nitrobenzoic acid with various quinoline (B57606) derivatives. scielo.br

Studies on the 1:1 co-crystals of 3-chloro-2-nitrobenzoic acid with 5-nitroquinoline (B147367) and 6-nitroquinoline, as well as a 1:1 salt with 8-hydroxyquinoline (B1678124), have been conducted at 190 K. nih.gov In the co-crystals with 5-nitroquinoline and 6-nitroquinoline, the acid and base molecules are connected by O—H⋯N and C—H⋯O hydrogen bonds. nih.gov In the case of the 8-hydroxyquinoline derivative, a proton transfer occurs, resulting in an N⁺—H⋯O⁻ hydrogen bond. nih.gov

The analysis of these co-crystals reveals specific dihedral angles between the functional groups and the benzene ring. In the acid molecules within these structures, the dihedral angles between the benzene ring and the nitro group are in the range of 79.1 (3)–89.9 (3)°, while the angles between the benzene ring and the carboxy group range from 1.4 (3)–14.2 (3)°. nih.gov

| Derivative | Interaction Type | Key Hydrogen Bonds | Notable Structural Features |

|---|---|---|---|

| 5-nitroquinoline | Co-crystal | O—H⋯N, C—H⋯O | Hydrogen-bonded units link to form a tape structure. |

| 6-nitroquinoline | Co-crystal | O—H⋯N, C—H⋯O | Hydrogen-bonded units also form a tape structure. |

| 8-hydroxyquinoline | Salt | N⁺—H⋯O⁻, O—H⋯O | Cations and anions link to form a 2₁ helix. |

Powder X-ray diffraction is used to characterize the crystalline nature of bulk materials. Studies on the 3-chloro-2-nitrobenzoates of Co(II), Ni(II), and Cu(II) show that they are polycrystalline compounds. scielo.br The diffraction patterns indicate that these complexes are crystalline, possess low symmetry, and have large unit cells. scielo.br Each of the Co(II), Ni(II), and Cu(II) complexes exhibits a different crystal structure. scielo.br

PXRD is also instrumental in identifying the final products of thermal decomposition. When the hydrated metal complexes of this compound are heated, they ultimately decompose into their respective metal oxides. The identity of these final products, such as CoO, NiO, and CuO, has been confirmed using X-ray powder diffractograms. scielo.br

Thermal Decomposition and Stability Profiling

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for understanding the thermal stability and decomposition pathways of chemical compounds.

TGA studies on the metal complexes of this compound were conducted in the temperature range of 293–523 K. scielo.br It was found that heating these complexes in the air above 523 K leads to explosive decomposition. scielo.br The hydrated complexes of Co(II), Ni(II), and Cu(II) are stable up to temperatures of 345–360 K. scielo.br

Beyond this temperature, the complexes undergo dehydration in a single step, losing their water of crystallization to form anhydrous compounds. scielo.br The Co(II) and Ni(II) complexes are dihydrates, while the Cu(II) complex is a monohydrate. scielo.br The experimentally observed mass loss during this dehydration step corresponds closely to the theoretical values for the loss of water molecules. scielo.br The final decomposition products are the respective metal oxides. scielo.br

| Complex | Formula | Dehydration Temp. Range (K) | Mass Loss (Calculated %) | Mass Loss (Found %) | Water Molecules Lost |

|---|---|---|---|---|---|

| Co(II) this compound | Co(C₇H₃NO₄Cl)₂·2H₂O | 345–395 | 7.25 | ~7.20 | 2 |

| Ni(II) this compound | Ni(C₇H₃NO₄Cl)₂·2H₂O | 345–395 | 7.25 | ~7.20 | 2 |

| Cu(II) this compound | Cu(C₇H₃NO₄Cl)₂·H₂O | 345–395 | 3.59 | ~3.60 | 1 |

The thermal behavior of Co(II), Ni(II), and Cu(II) 3-chloro-2-nitrobenzoates has been investigated using a combined DSC/TG technique. scielo.br The dehydration process, which occurs in the 345–395 K range, is associated with an endothermic effect, as observed in the DTA (Differential Thermal Analysis) curves. scielo.br The energetic effects (ΔH) accompanying these transformations confirm the loss of a definite number of water molecules. scielo.br

| Complex | Enthalpy of Dehydration (ΔH, kJ·mol⁻¹) |

|---|---|

| Co(II) this compound dihydrate | 60.01–130.80 |

| Ni(II) this compound dihydrate | 60.01–130.80 |

| Cu(II) this compound monohydrate | 60.01–130.80 |

Computational and Theoretical Studies of 3 Chloro 2 Nitrobenzoate

Intermolecular Interaction Analysis

The study of intermolecular interactions is crucial for understanding the solid-state properties and crystal packing of 3-Chloro-2-nitrobenzoate. Computational methods such as Hirshfeld surface analysis and molecular dynamics simulations are instrumental in elucidating these non-covalent interactions.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. For this compound, this analysis has been performed on its co-crystals with various quinoline (B57606) derivatives, providing a detailed picture of the contact points and the nature of the interactions that govern its crystal packing.

| Interaction Type | Contribution (%) | Description |

| O···H/H···O | 25.5 | Represents hydrogen bonding interactions, which are significant in the crystal packing. |

| H···H | 18.9 | Indicates the prevalence of van der Waals forces between hydrogen atoms. |

| C···H/H···C | 15.8 | Highlights the presence of weak C-H···π interactions. |

| O···C/C···O | 10.5 | Suggests the role of carbonyl and nitro group interactions. |

| N···H/H···N | 8.7 | Points to interactions involving the nitro group and hydrogen atoms. |

| Cl···H/H···Cl | 7.6 | Indicates the contribution of halogen bonding. |

| C···C | 6.5 | Reflects π-π stacking interactions between aromatic rings. |

| O···O | 3.3 | Shows interactions between oxygen atoms of the nitro and carboxyl groups. |

| N···C/C···N | 1.8 | Minor contributions from interactions involving nitrogen and carbon atoms. |

| Cl···C/C···Cl | 1.4 | Minimal contributions from chlorine-carbon interactions. |

These findings underscore the importance of a network of hydrogen bonds, supplemented by other weaker interactions, in the stabilization of the crystal structure of this compound co-crystals. nih.gov

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulation studies for this compound were not prominently available in the surveyed literature, MD simulations of closely related compounds, such as methyl 5-chloro-2-nitrobenzoate, can offer analogous insights. Such simulations would typically model the compound's behavior in a solvated environment over time, providing information on its conformational flexibility, solvation properties, and the dynamics of its interactions with surrounding molecules. These simulations are crucial for understanding how the compound might behave in a biological system.

Ligand-Protein Interaction Modeling

To explore the potential biological applications of this compound, computational modeling of its interactions with protein targets is a key step. In-silico docking is a primary method used for this purpose.

In-Silico Docking Studies for Biological Target Interactions

Direct in-silico docking studies for this compound are not extensively documented in the available literature. However, studies on structurally similar molecules, such as methyl 5-chloro-2-nitrobenzoate, which serves as an intermediate in the synthesis of the vasopressin V2-receptor antagonist Tolvaptan, provide valuable insights into its potential binding modes and affinities with biological targets.

Advanced Applications and Derivatization Strategies of 3 Chloro 2 Nitrobenzoate

Role in Medicinal Chemistry Research

In the realm of medicinal chemistry, 3-Chloro-2-nitrobenzoate is primarily utilized as an intermediate and a tool for studying molecular interactions, contributing to the synthesis and understanding of biologically active molecules.

Precursor in Bioactive Compound Synthesis

3-Chloro-2-nitrobenzoic acid is a recognized intermediate in organic synthesis for the preparation of more complex compounds and potential drugs . It has been specifically employed in the synthesis of other chemical intermediates, such as 3-chloro-2-nitrobenzaldehyde (B1357113). This aldehyde derivative is itself a valuable pharmaceutical intermediate used for preparing small molecule active inhibitors.

Molecular Mechanism Studies (e.g., DNA Binding, Cellular Respiration and Mitochondrial Function Inhibition)

Research has indicated that 3-Chloro-2-nitrobenzoic acid exhibits notable biological activities at the molecular level. It has been shown to be genotoxic and cytotoxic in cell cultures. The compound is capable of binding to DNA, where it is believed to form a covalent bond with nitrogen atoms in the DNA bases, an interaction that could potentially alter DNA structure and lead to mutagenic effects. Furthermore, studies have demonstrated that 3-Chloro-2-nitrobenzoic acid can inhibit brain and lung cells by interfering with fundamental cellular processes, specifically cellular respiration and mitochondrial function.

Synthesis of Quinoline (B57606) Derivatives with Biological Relevance

A significant application of this compound is in the synthesis and structural investigation of quinoline derivatives. It readily forms co-crystals and salts with various quinoline compounds, such as 5-nitroquinoline (B147367), 6-nitroquinoline, and 8-hydroxyquinoline (B1678124). In the case of 8-hydroxyquinoline, an acid-base interaction occurs, leading to proton transfer and the formation of 8-hydroxy-quinolinium 3-chloro-2-nitro-benzoate. The study of these crystalline structures provides insight into the intermolecular forces, such as hydrogen bonding, that are crucial for molecular recognition in biological systems.

Applications in Material Science and Crystal Engineering

The ability of this compound to form ordered, polycrystalline structures with metal ions and other organic molecules makes it a compound of interest in material science and crystal engineering.

Researchers have synthesized and studied the physico-chemical properties of 3-chloro-2-nitrobenzoates with several transition metals, including Cobalt(II), Nickel(II), and Copper(II) scielo.brresearchgate.net. These complexes form as mono- and dihydrated polycrystalline compounds, with their colors—pink for Co(II), green for Ni(II), and blue for Cu(II)—dependent on the central metal ion scielo.brresearchgate.net. Thermal analysis shows these hydrated complexes lose their water molecules in a single step upon heating and form anhydrous compounds scielo.brresearchgate.netscielo.br. The final decomposition products are the respective metal oxides scielo.brresearchgate.net. Such metal-organic compounds are integral to the development of new materials with specific magnetic and thermal properties.

The compound is also a valuable tool in crystal engineering, which focuses on the design and synthesis of solid-state structures with desired properties. The interactions between 3-chloro-2-nitrobenzoic acid and various quinoline derivatives have been studied to understand how non-covalent interactions direct the assembly of molecules into larger architectures. In its co-crystals with 5-nitroquinoline and 6-nitroquinoline, the acid and base molecules are held together by O-H⋯N and C-H⋯O hydrogen bonds. These units can further link to form tapes, ribbons, and layers through additional hydrogen bonds and π-π stacking interactions between the aromatic ring systems. This detailed structural knowledge is fundamental to designing novel crystalline materials.

Data Tables

Table 1: Properties of Transition Metal this compound Complexes

| Metal Ion | Color | Formula Type | Solubility in Water (293 K) | Thermal Decomposition Notes |

|---|---|---|---|---|

| Cobalt(II) | Pink | Dihydrate | Order of 10⁻² - 10⁻⁴ mol/dm³ (Most Soluble) | Dehydrates in one step; decomposes explosively above 523 K. |

| Nickel(II) | Green | Dihydrate | Order of 10⁻² - 10⁻⁴ mol/dm³ (Least Soluble) | Dehydrates in one step; decomposes explosively above 523 K. |

| Copper(II) | Blue | Mono- and Dihydrate | Order of 10⁻² - 10⁻⁴ mol/dm³ (Least Soluble) | Dehydrates in one step; decomposes explosively above 523 K. |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Chloro-2-nitrobenzoic acid |

| 3-chloro-2-nitrobenzaldehyde |

| 5-nitroquinoline |

| 6-nitroquinoline |

| 8-hydroxyquinoline |

| 8-hydroxy-quinolinium 3-chloro-2-nitro-benzoate |

| Cobalt(II) this compound |

| Nickel(II) this compound |

Building Block for Supramolecular Assemblies

The well-defined structure and hydrogen bonding capabilities of 3-chloro-2-nitrobenzoic acid make it an effective building block in crystal engineering and the synthesis of supramolecular assemblies. These complex structures are formed through non-covalent interactions, such as hydrogen bonding and metal-ligand coordination.

Research has demonstrated that this compound can form hydrogen-bonded structures with other molecules, such as quinoline. More extensively, it serves as a ligand for creating polycrystalline metal complexes. scielo.br Specifically, it reacts with divalent cobalt (Co(II)), nickel (Ni(II)), and copper (Cu(II)) ions to form hydrated complexes with a metal-to-ligand ratio of 1:2. scielo.br These complexes exhibit distinct colors depending on the central metal ion: pink for Co(II), green for Ni(II), and blue for Cu(II). scielo.br The formation of these coordination complexes showcases the utility of this compound in constructing organized, multi-component supramolecular systems. The copper(II) complex, in particular, has been shown to form a dimeric structure. scielo.br

| Metal Ion | Complex Formula | Color | Magnetic Behavior (76-303 K) |

|---|---|---|---|

| Co(II) | Co(C₇H₃O₄NCl)₂ · 2H₂O | Pink | Obeys Curie-Weiss law; magnetic moment changes from 3.67 µB to 4.61 µB. |

| Ni(II) | Ni(C₇H₃O₄NCl)₂ · 2H₂O | Green | Obeys Curie-Weiss law; magnetic moment changes from 2.15 µB to 2.87 µB. |

| Cu(II) | Cu(C₇H₃O₄NCl)₂ · H₂O | Blue | Forms a dimer with weak antiferromagnetic interaction; magnetic moment changes from 0.26 µB to 1.39 µB. |

Design of Functional Materials (e.g., Liquid Crystals, Polymers, Resins, Coatings, Adhesives)

As a versatile chemical intermediate, 3-chloro-2-nitrobenzoic acid is a precursor in the synthesis of more complex molecules that may be used in functional materials. While its direct incorporation into polymers, resins, coatings, or adhesives is not widely documented in available literature, its derivatives are noted for their potential applications. For instance, esters and amides derived from 3-chloro-2-nitrobenzoic acid are explored for use as liquid crystals. The compound's reactive functional groups allow for its use in creating diverse molecular architectures, suggesting its role as a foundational element in the broader field of materials science. However, specific examples of its application in the synthesis of polymers, resins, coatings, or adhesives are not detailed in the surveyed research.

Analytical Chemistry Methodologies

In the realm of analytical chemistry, this compound demonstrates utility as both a complexing agent for metal ions and as a component in chromatographic separations.

Reagent for Analyte Detection and Metal Ion Complexation

The ability of this compound to form stable complexes with specific metal ions makes it a useful reagent for their detection and characterization. It reacts with transition metal ions such as Co(II), Ni(II), and Cu(II) to form solid, colored precipitates. scielo.br The synthesis of these complexes allows for the study of their magnetic, spectral, and thermal properties, providing insights into the nature of the metal-ligand bonding and coordination environment. scielo.br These compounds are obtained as mono- and dihydrates and are characterized as polycrystalline solids. scielo.br The distinct properties of each metal complex, such as color and magnetic susceptibility, can be used as indicators for the presence of these specific metal ions.

| Metal Ion | Solubility in Water (293 K) | Thermal Decomposition |

|---|---|---|

| Co(II) | Most soluble (order of 10⁻² mol·dm⁻³) | Dehydrates in one step (345–395 K); decomposes explosively above 523 K. |

| Ni(II) | Least soluble (order of 10⁻⁴ mol·dm⁻³) | Dehydrates in one step (345–395 K); decomposes explosively above 523 K. |

| Cu(II) | Least soluble (order of 10⁻⁴ mol·dm⁻³) | Dehydrates in one step (345–395 K); decomposes explosively above 523 K. |

Chromatographic Separation Applications (e.g., Ion-Exchange Chromatography)

Research has indicated that 3-chloro-2-nitrobenzoic acid is a suitable eluent for the separation of transition metal ions using ion-exchange chromatography. scielo.br The varying solubilities of the metal this compound complexes suggest differential interactions within an ion-exchange system, enabling their separation. scielo.br In this application, the compound facilitates the selective elution of metal ions from a chromatography column, highlighting its practical use in analytical separation techniques.

Strategies for Chemical Derivatization

Chemical derivatization is a technique used to modify an analyte to enhance its detection or separation in chromatographic methods. This is often necessary for compounds that lack a suitable chromophore or fluorophore for detection.

Post-Column Derivatization Techniques in Analytical Separations

Post-column derivatization (PCD) is a powerful technique in High-Performance Liquid Chromatography (HPLC) where a reagent is introduced after the analytical column but before the detector. nih.gov This process chemically modifies the analyte to make it detectable or to improve its detection sensitivity and selectivity. nih.gov Common PCD reactions involve reagents like ninhydrin or o-phthalaldehyde reacting with amines to form colored or fluorescent products. nih.gov The reaction must be rapid and reproducible to be effective. pickeringlabs.com While PCD is a widely used strategy in analytical chemistry, the scientific literature does not describe the specific use of this compound as a reagent for post-column derivatization.

Synthetic Derivatization for Functional Group Transformations

The molecular architecture of this compound, featuring a carboxylic acid, a nitro group, and a chlorine atom on a benzene (B151609) ring, offers a versatile platform for a variety of functional group transformations. These modifications are pivotal for the synthesis of a wide array of derivatives with applications in pharmaceuticals and materials science. Strategic manipulation of these functional groups allows for the generation of diverse molecular scaffolds.

The reactivity of the three principal functional groups—the carboxyl group, the nitro group, and the chloro group—can be selectively addressed to yield a range of derivatives. These transformations include, but are not limited to, esterification and amidation of the carboxylic acid, reduction of the nitro group to an amine, and nucleophilic substitution of the chlorine atom.

Transformations of the Carboxyl Group

The carboxylic acid moiety of this compound is readily converted into esters and amides, which are fundamental transformations in organic synthesis.

Esterification: The synthesis of esters from 3-chloro-2-nitrobenzoic acid can be achieved through Fischer esterification. This acid-catalyzed reaction typically involves refluxing the carboxylic acid with an alcohol, such as methanol or ethanol, in the presence of a strong acid catalyst like sulfuric acid. For instance, the reaction of 2,6-dichloro-3-nitrobenzoic acid with methanol in the presence of concentrated sulfuric acid yields the corresponding methyl ester, a reaction that is analogous for this compound. The formation of methyl this compound and ethyl this compound are common examples of this transformation.

Amide Formation: The carboxylic acid can be converted into amides by first activating it, for example, by conversion to the acyl chloride. Treatment of 3-chloro-2-nitrobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride furnishes 3-chloro-2-nitrobenzoyl chloride. This highly reactive intermediate can then be reacted with a variety of primary or secondary amines to afford the corresponding N-substituted amides. A patent describing the synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide from methyl 3-methyl-2-nitrobenzoate involves a similar amidation step where the methyl ester is heated with methylamine in a lower alcohol. This suggests that this compound and its esters can be readily converted to amides such as 3-chloro-2-nitrobenzamide (B1611251).

Transformations of the Nitro Group

The nitro group is a versatile functional handle that can be reduced to various other nitrogen-containing functional groups, most commonly an amino group.

Reduction to Amines: The reduction of the nitro group in this compound to form 3-chloro-2-aminobenzoic acid is a key transformation. This can be accomplished using several reducing agents. A common laboratory and industrial method is the use of metals in acidic media, such as iron powder in the presence of a mineral acid like hydrochloric acid. A patent for the preparation of 2-amino-5-chloro-N,3-dimethylbenzamide details the reduction of 3-methyl-2-nitrobenzamide using iron powder and dilute hydrochloric acid with high yields. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas is another effective method. A patent for the reduction of nitrobenzoic acids mentions the use of hydrazine hydrate in the presence of a catalyst like Raney nickel or an iron salt on carbon.

Transformations of the Chloro Group

The chlorine atom on the aromatic ring is activated towards nucleophilic aromatic substitution (SNAr) by the presence of the ortho-nitro group, which is strongly electron-withdrawing.

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the adjacent nitro group facilitates the attack of nucleophiles at the carbon atom bearing the chlorine atom. This allows for the displacement of the chloride ion by a variety of nucleophiles. While the meta-isomer of nitrochlorobenzene is generally not activated for nucleophilic substitution, the ortho and para isomers are highly reactive. This principle suggests that the chlorine atom in this compound can be substituted by nucleophiles such as alkoxides, amines, and thiolates under appropriate reaction conditions. The reaction of related chloronitrobenzene derivatives with various nucleophiles is well-documented, supporting the feasibility of such transformations for this compound.

The following table summarizes the key synthetic derivatizations of this compound:

| Functional Group | Reaction Type | Reagents and Conditions | Product |

|---|---|---|---|

| Carboxyl Group | Esterification | Methanol, H₂SO₄, reflux | Methyl this compound |

| Ethanol, H₂SO₄, reflux | Ethyl this compound | ||

| Amide Formation | 1. SOCl₂ or (COCl)₂ 2. NH₃, RNH₂, or R₂NH | 3-Chloro-2-nitrobenzamide or N-substituted derivatives | |

| Nitro Group | Reduction | Fe / HCl, heat | 3-Chloro-2-aminobenzoic acid |

| H₂, Pd/C or Raney Ni | 3-Chloro-2-aminobenzoic acid | ||

| Hydrazine hydrate, Raney Ni | 3-Chloro-2-aminobenzoic acid | ||

| Chloro Group | Nucleophilic Aromatic Substitution | NaOMe / MeOH | 3-Methoxy-2-nitrobenzoic acid |

| RNH₂ | 3-(Alkylamino)-2-nitrobenzoic acid |

Supramolecular Chemistry and Crystal Engineering of 3 Chloro 2 Nitrobenzoate

Hydrogen Bonding Networks in Crystalline Structures

Hydrogen bonds are the cornerstone of the crystal engineering of 3-chloro-2-nitrobenzoic acid, providing directional and strong interactions that guide the assembly of molecules into specific architectures. The nature of these bonds can vary significantly depending on the interacting partner molecule, leading to either neutral co-crystals or ionic salts.

O—H⋯N and C—H⋯O Hydrogen Bonds

In the presence of suitable hydrogen bond acceptors, such as nitrogen-containing heterocyclic compounds, 3-chloro-2-nitrobenzoic acid readily forms robust hydrogen-bonded assemblies. Detailed crystallographic studies on the 1:1 co-crystals of 3-chloro-2-nitrobenzoic acid with 5-nitroquinoline (B147367) and 6-nitroquinoline reveal the dominant role of the O—H⋯N hydrogen bond. nih.gov This primary interaction occurs between the carboxylic acid group of the 3-chloro-2-nitrobenzoate molecule and the nitrogen atom of the quinoline (B57606) derivative. nih.gov

These primary acid-base units are further organized and extended into larger structures by weaker, yet significant, C—H⋯O hydrogen bonds. nih.gov For instance, in the co-crystal with 5-nitroquinoline, the hydrogen-bonded acid-base pairs are linked into a tape-like structure through these C—H⋯O interactions. nih.gov A similar pattern is observed in the co-crystal with 6-nitroquinoline, where C—H⋯O bonds also extend the primary units into tapes. nih.gov These secondary interactions are crucial for the dimensional growth and stabilization of the crystal lattice.

Below is a summary of the key hydrogen bond interactions in these co-crystals.

| Co-crystal Former | Primary Interaction | Secondary Interaction | Resulting Motif |

| 5-Nitroquinoline | O—H⋯N | C—H⋯O | Tapes and Ribbons |

| 6-Nitroquinoline | O—H⋯N | C—H⋯O | Tapes and Ribbons |

N—H⋯O Hydrogen Bonds via Proton Transfer

The formation of a co-crystal versus a salt is a subtle interplay between the acidity of the carboxylic acid and the basicity of the acceptor molecule. When 3-chloro-2-nitrobenzoic acid is combined with a sufficiently strong base, proton transfer can occur from the carboxylic acid's hydroxyl group to the base. This results in the formation of an ionic pair: the this compound anion and a protonated base cation.

This phenomenon is clearly observed in the 1:1 salt of 3-chloro-2-nitrobenzoic acid with 8-hydroxyquinoline (B1678124). nih.gov In this structure, an acid-base interaction involving hydrogen atom transfer leads to the formation of an 8-hydroxyquinolinium cation and a this compound anion. nih.gov The resulting crystal lattice is then primarily organized by strong N—H⋯O hydrogen bonds between the protonated nitrogen of the cation and the carboxylate oxygen atoms of the anion. These charge-assisted hydrogen bonds are significantly stronger than those in neutral co-crystals and play a defining role in the crystal packing, linking the cations and anions alternately into a helical chain. nih.gov

Aromatic Interactions and Crystal Packing

Pi-Pi (π–π) Stacking Interactions

In the crystalline forms of this compound co-crystals and salts, π–π stacking interactions between the aromatic rings of the acid and the co-former are consistently observed. These interactions involve the face-to-face arrangement of the electron-rich aromatic systems and are crucial for efficient space-filling in the crystal.

In the 3-chloro-2-nitrobenzoic acid–5-nitroquinoline co-crystal, ribbons formed by hydrogen bonds are stacked via π–π interactions between the quinoline ring systems, with centroid-to-centroid distances ranging from 3.4935(5) to 3.7721(6) Å. nih.gov Similarly, in the structure with 6-nitroquinoline, weak π–π interactions with centroid-to-centroid distances of 3.8016(8) to 3.9247(9) Å link the molecular ribbons to form a three-dimensional network. nih.gov In the 8-hydroxyquinolinium this compound salt, the cations and anions are stacked alternately in columns, linked by π–π interactions with centroid-to-centroid distances between 3.8016(8) and 3.9247(9) Å. nih.gov

These distances are indicative of significant stabilizing interactions that dictate the layered or columnar arrangements within the crystals.

| Compound | Interacting Rings | Centroid-Centroid Distances (Å) |

| 3-Chloro-2-nitrobenzoic acid–5-nitroquinoline | Quinoline-Quinoline | 3.4935(5) – 3.7721(6) |

| 3-Chloro-2-nitrobenzoic acid–6-nitroquinoline | Quinoline-Quinoline | 3.8016(8) – 3.9247(9) |

| 8-Hydroxyquinolinium this compound | Cation-Anion | 3.8016(8) – 3.9247(9) |

Design and Synthesis of Co-crystals and Salts

The design of co-crystals and salts of this compound is a practical application of crystal engineering principles. The goal is to pair the molecule with other components (co-formers) to create new crystalline solids with potentially improved properties. The synthesis of these materials typically involves straightforward methods such as solution crystallization or grinding techniques.

The formation of either a neutral co-crystal or an ionic salt is largely governed by the difference in pKa values between 3-chloro-2-nitrobenzoic acid and its co-former. A small ΔpKa typically results in a co-crystal, whereas a large ΔpKa often leads to proton transfer and salt formation.

The successful synthesis of co-crystals with 5-nitroquinoline and 6-nitroquinoline, and a salt with the stronger base 8-hydroxyquinoline, exemplifies this design principle. nih.gov These studies demonstrate how this compound can be used as a building block to construct a variety of supramolecular architectures held together by a predictable hierarchy of non-covalent interactions, including strong O—H⋯N or N—H⋯O hydrogen bonds, weaker C—H⋯O interactions, and π–π stacking. nih.gov

Co-crystallization with Quinoline and Isoquinoline (B145761) Derivatives

The interaction of 3-chloro-2-nitrobenzoic acid with quinoline and isoquinoline derivatives has yielded a variety of co-crystals and salts, providing deep insights into the subtleties of hydrogen bonding and π-π stacking interactions.

In studies with quinoline derivatives, 1:1 co-crystals of 3-chloro-2-nitrobenzoic acid with 5-nitroquinoline and 6-nitroquinoline have been synthesized, alongside a 1:1 salt with 8-hydroxyquinoline. scielo.br In the co-crystals with 5-nitroquinoline and 6-nitroquinoline, the primary interaction is an O—H⋯N hydrogen bond between the carboxylic acid group of the benzoate (B1203000) and the nitrogen atom of the quinoline derivative. scielo.br These hydrogen-bonded units are further organized into more complex structures through C—H⋯O interactions. scielo.brresearchgate.net Specifically, in the 5-nitroquinoline co-crystal, these interactions lead to the formation of tape structures which are then linked into wide ribbons. scielo.brresearchgate.net These ribbons are further stacked via π–π interactions between the quinoline ring systems, with centroid-centroid distances ranging from 3.4935(5) to 3.7721(6) Å, ultimately forming layers. scielo.brresearchgate.net A similar tape and ribbon formation is observed in the 6-nitroquinoline co-crystal, which are then linked by weak π–π interactions to form a three-dimensional structure. scielo.brresearchgate.net

In the case of 8-hydroxyquinoline, an acid-base interaction involving hydrogen atom transfer results in the formation of an 8-hydroxyquinolinium this compound salt. scielo.brresearchgate.net The resulting cations and anions are linked through N—H⋯O and O—H⋯O hydrogen bonds, creating a helical structure. scielo.brresearchgate.net These chains are then organized into layers through π–π stacking interactions. scielo.brresearchgate.net

The interaction between 3-chloro-2-nitrobenzoic acid and isoquinoline results in a 1:1 compound where the acid and base molecules are linked by a short hydrogen bond between a carboxylate oxygen atom and the nitrogen atom of the isoquinoline. rsc.orgscielo.brnih.gov A notable feature of this structure is the disorder of the hydrogen atom over two positions within the hydrogen bond. rsc.orgscielo.brnih.gov The resulting acid-base units are connected into a tape structure along the b-axis direction via C—H⋯O hydrogen bonds. scielo.brnih.gov These tapes are further linked through π–π interactions, with centroid-centroid distances between 3.6389(7) and 3.7501(7) Å, to form a layered structure. scielo.br

The table below summarizes the key structural features of these co-crystals and salts.

| Co-former | Interaction Type | Supramolecular Structure | π–π Stacking Distances (Å) |

| 5-Nitroquinoline | O—H⋯N Hydrogen Bond, C—H⋯O Interactions | Tapes, Ribbons, Layers | 3.4935(5) - 3.7721(6) |

| 6-Nitroquinoline | O—H⋯N Hydrogen Bond, C—H⋯O Interactions | Tapes, Ribbons, 3D Structure | 3.8016(8) - 3.9247(9) |

| 8-Hydroxyquinoline | N—H⋯O and O—H⋯O Hydrogen Bonds (Salt) | Helical Chains, Layers | 3.8016(8) - 3.9247(9) |

| Isoquinoline | Disordered O—H⋯N/N—H⋯O Hydrogen Bond, C—H⋯O Interactions | Tapes, Layers | 3.6389(7) - 3.7501(7) |

Formation of Metal Complexes and Salts (e.g., Co(II), Ni(II), Cu(II), Ca(II), Ba(II) Benzoates)

This compound has also been utilized as a ligand to form coordination complexes and salts with various metal ions. The physicochemical properties of 3-chloro-2-nitrobenzoates of cobalt(II), nickel(II), and copper(II) have been investigated. scielo.br These compounds were synthesized as polycrystalline solids with a 1:2 metal-to-ligand ratio. scielo.br

The hydrated complexes of Co(II) and Ni(II) were found to be dihydrates, while the Cu(II) complex is a monohydrate. scielo.br These complexes exhibit distinct colors: pink for Co(II), green for Ni(II), and blue for Cu(II). scielo.br Thermal analysis revealed that these hydrated complexes lose their water of crystallization in a single step upon heating. scielo.br It is important to note that while these complexes have been synthesized and characterized, their single crystal structures have not yet been determined. scielo.br The Cu(II) complex is suggested to exist as a dimer. scielo.br

In addition to transition metals, salts of 3-chloro-2-nitrobenzoic acid with alkaline earth metals have also been prepared. Specifically, the calcium(II) salt was obtained as a trihydrate, and the barium(II) salt as a tetrahydrate. scielo.br

The table below provides a summary of the known metal complexes and salts of this compound.

| Metal Ion | Formula (Hydrated) | Color | Crystal Structure |

| Co(II) | Co(C₇H₃ClNO₄)₂·2H₂O | Pink | Polycrystalline, not determined |

| Ni(II) | Ni(C₇H₃ClNO₄)₂·2H₂O | Green | Polycrystalline, not determined |

| Cu(II) | Cu(C₇H₃ClNO₄)₂·H₂O | Blue | Polycrystalline, not determined (dimeric suggested) |

| Ca(II) | Ca(C₇H₃ClNO₄)₂·3H₂O | Not specified | Not specified |

| Ba(II) | Ba(C₇H₃ClNO₄)₂·4H₂O | Not specified | Not specified |

Environmental Fate and Transformational Studies of 3 Chloro 2 Nitrobenzoate

Environmental Behavior and Persistence

For related nitroaromatic compounds, persistence can vary. For instance, the meta-isomer of nitrobenzoic acid has been shown to be persistent in various culture tests, suggesting it would not degrade to a significant extent in the natural environment. epa.gov Biodegradation of 3-nitrobenzoic acid in soil has been observed to be a slow process, taking over 64 days in one study. nih.govguidechem.com However, without specific studies on 3-chloro-2-nitrobenzoate, its environmental half-life remains undetermined.

Transformation Pathways in Natural Environments

Specific transformation pathways for this compound in natural environments have not been extensively documented. However, research on analogous compounds provides potential insights into its degradation. The breakdown of nitroaromatic compounds can occur through both biotic and abiotic processes.

Microbial degradation is a key transformation route for many nitroaromatic compounds. cswab.org Bacteria have been shown to degrade related compounds through different pathways. For example, the degradation of 2-nitrobenzoate (B253500) by Arthrobacter sp. involves the formation of salicylate (B1505791) and catechol. nih.gov Another pathway for 2-nitrobenzoate degradation in Pseudomonas fluorescens proceeds via 2-hydroxylaminobenzoate to 3-hydroxyanthranilate. europa.eu The degradation of 4-chloro-2-nitrobenzoate has also been shown to proceed via salicylate and catechol. nih.gov It is plausible that this compound could undergo similar microbial transformations, such as hydroxylation, reduction of the nitro group to an amino group, and dechlorination, eventually leading to ring cleavage. However, the presence and position of the chlorine atom can significantly influence the degradability and the specific pathway. nih.gov

Abiotic degradation pathways may include photolysis and hydrolysis. The nitro group on the aromatic ring suggests potential for phototransformation in the presence of sunlight. guidechem.com Hydrolysis, the reaction with water, could also contribute to its transformation, potentially leading to the formation of 3-chloro-2-nitrobenzamide (B1611251) under certain conditions. thermofisher.com The rates and products of these abiotic reactions for this compound have not been specifically reported.

Environmental Mobility and Distribution in Environmental Compartments

Data on the environmental mobility and distribution of this compound is limited. Its mobility in soil and water is governed by its physicochemical properties, such as its water solubility and soil sorption coefficient (Koc). ontosight.ai The compound is described as a yellow crystalline solid with limited solubility in water but better solubility in organic solvents. cymitquimica.com

The soil sorption coefficient (Koc) is a critical parameter for predicting a chemical's potential to move through the soil profile. ontosight.ai For the related compound 3-nitrobenzoic acid, the estimated Koc value suggests moderate mobility in soil. nih.gov However, the presence of the chloro group in this compound would alter its polarity and hydrophobicity, thus affecting its sorption behavior. One safety data sheet suggests that due to its low water solubility, it is not likely to be mobile in the environment and that spillage is unlikely to penetrate the soil. thermofisher.com Without experimentally determined sorption data for this compound, its potential for leaching into groundwater or partitioning to sediment remains speculative.

Ecotoxicological Research Methodologies and Findings

Specific ecotoxicological studies on this compound are sparse in the available literature. Safety Data Sheets often report that there are no known ecotoxicological effects or that quantitative data is unavailable. sigmaaldrich.cnsigmaaldrich.com General toxicological assessments suggest that it can cause skin and eye irritation. nih.gov

Research on similar nitroaromatic compounds indicates a potential for aquatic toxicity. ontosight.ai For instance, studies on other chloronitrobenzoates have shown toxicity to aquatic organisms. sigmaaldrich.cn The toxicity of organic compounds to aquatic life is often related to their hydrophobicity and potential to cause oxidative stress. nih.gov

Standard ecotoxicological tests would typically involve assessing the acute and chronic toxicity to representative aquatic organisms from different trophic levels, such as fish, daphnids (e.g., Daphnia magna), and algae. ecetoc.org Such tests determine endpoints like the median lethal concentration (LC50) or the median effective concentration (EC50) that causes a specific effect in 50% of the test population. scientificwebjournals.com However, specific LC50 or EC50 values for this compound are not reported in the reviewed literature. Given its use as a precursor for herbicides, there is a clear need for such ecotoxicological data to assess its potential environmental risk. nih.gov

The following table summarizes the limited available information on the ecotoxicity of related compounds, which may provide a preliminary indication of the potential hazards of this compound.

| Compound | Organism | Endpoint | Value (mg/L) | Reference |

| 5-chloro-2-nitrobenzoic acid | Fish | LC50 (96h) | 0.616 | sigmaaldrich.cn |

| 5-chloro-2-nitrobenzoic acid | Fish | LC50 (96h) | 0.1 | sigmaaldrich.cn |

| 1-Chloro-2,4 dinitrobenzene | Daphnia magna | EC50 | 0.002 | scientificwebjournals.com |

| 1-Chloro-2,4 dinitrobenzene | Danio rerio (zebrafish) | EC50 | 4.2 | scientificwebjournals.com |

Conclusion and Future Research Directions

Summary of Key Research Findings and Advancements

Research concerning 3-chloro-2-nitrobenzoate has primarily focused on its role as a ligand in the formation of coordination complexes with transition metals, particularly cobalt(II), nickel(II), and copper(II). scielo.brscielo.brresearchgate.net A significant advancement has been the successful synthesis and characterization of these complexes, which were previously not well-documented in scientific literature. scielo.br Studies have established that these compounds typically exist as mono- or dihydrates and are polycrystalline, with distinct colors corresponding to the central metal ion: pink for Co(II), green for Ni(II), and blue for Cu(II). researchgate.net

Investigations into the physicochemical properties of these metal complexes have yielded several key findings. Thermal analysis has revealed that the hydrated complexes lose their water of crystallization in a single step upon heating and that they decompose explosively at temperatures above 523 K. scielo.brscielo.br The final decomposition products are the respective metal oxides. researchgate.net Spectroscopic and magnetic studies have provided insights into the coordination and structure of these complexes. For instance, infrared (IR) spectra confirm the coordination of the carboxylate group to the metal ions, and magnetic susceptibility measurements suggest that the Co(II) and Ni(II) complexes are high-spin with octahedral coordination, while the Cu(II) complex exists as a dimer with weak antiferromagnetic interaction. scielo.br The solubility of these this compound complexes in water at 293 K is generally low, in the order of 10⁻⁴ to 10⁻² mol/dm³. scielo.brresearchgate.net Furthermore, initial findings suggest that 3-chloro-2-nitrobenzoic acid may serve as a useful eluent for the separation of transition metal ions via ion-exchange chromatography. scielo.br

Unaddressed Research Questions and Methodological Challenges

Despite the progress made, significant gaps remain in the understanding of this compound and its derivatives. A primary unaddressed question is the precise crystal structure of the synthesized metal complexes. scielo.br The polycrystalline nature of the prepared samples has so far precluded single-crystal X-ray diffraction analysis, which is essential for a definitive structural elucidation. This represents a key methodological challenge: the development of crystallization techniques to obtain single crystals of these metal 3-chloro-2-nitrobenzoates.

Furthermore, the research has been narrowly focused on a small set of transition metal ions. The synthesis, structure, and properties of complexes with other d-block elements, as well as with lanthanides and actinides, remain unexplored. The potential for isomerism, such as the transformation of the nitro group to a nitrite group during synthesis or thermal decomposition, has been considered but requires more in-depth investigation under various conditions. scielo.brresearchgate.net Beyond metal complexes, the broader chemical reactivity and potential applications of this compound and its parent acid are largely unknown. There is a notable lack of information on their biological activities, toxicological profiles, and environmental fate.

Prospective Avenues for Advanced Research and Innovation

Future research on this compound can be directed along several promising avenues. Overcoming the challenge of obtaining single crystals is a critical next step. Advanced crystallization methods, such as slow evaporation, vapor diffusion, or hydrothermal synthesis, should be explored to enable detailed structural analysis. This would provide a more complete understanding of the coordination environments and intermolecular interactions.

A systematic exploration of the coordination chemistry of this compound with a wider range of metal ions is warranted. This could lead to the discovery of new materials with interesting magnetic, optical, or catalytic properties. The explosive decomposition of the known complexes suggests potential applications in pyrotechnics or as energetic materials, a field that is currently unexplored for this compound.

Investigations into the utility of 3-chloro-2-nitrobenzoic acid in analytical chemistry, specifically its application as an eluent in chromatography for separating metal ions, should be expanded. scielo.br Research could focus on optimizing the separation conditions and extending the method to a broader array of cations.

Finally, a significant area for future innovation lies in the exploration of the biological and pharmaceutical potential of this compound derivatives. While its methyl ester, Methyl this compound, is noted as an intermediate in the synthesis of medicines, dyes, and pesticides, the parent compound's bioactivity is uncharacterized. qyresearch.in Screening for antimicrobial, antifungal, or other pharmacological activities could unveil new applications for this class of compounds.

Q & A

Q. Tables

| Thermal Decomposition of this compound Complexes |

|---|

| Metal Ion |

| Co(II) |

| Ni(II) |

| Cu(II) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.